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Compound of Interest

Compound Name: Spiro[5.5]undecan-2-one

Cat. No.: B155468 Get Quote

Spiro[5.5]undecan-2-one is a bicyclic organic compound featuring a unique spirocyclic

framework where two six-membered rings are joined by a single common carbon atom.[1] This

distinctive three-dimensional structure is not merely a topological curiosity but a key feature

that imparts specific conformational properties and reactivities, making it a valuable building

block in synthetic organic chemistry.[1] For researchers and professionals in drug development,

understanding the fundamental physicochemical properties of such scaffolds is paramount. The

molecular weight, in particular, is a cornerstone property that underpins substance

quantification, reaction stoichiometry, and analytical characterization. This guide provides a

detailed examination of the molecular weight of Spiro[5.5]undecan-2-one, the methodologies

for its verification, and its broader implications in scientific research.

Physicochemical and Structural Properties
The foundational identity of any chemical compound begins with its molecular formula and the

corresponding molecular weight. For Spiro[5.5]undecan-2-one, the molecular formula is

C₁₁H₁₈O.[1][2][3][4][5] This composition dictates its mass and is the basis for all stoichiometric

calculations in synthesis and analysis.

The structure consists of two cyclohexane rings fused at a single quaternary carbon, with a

ketone functional group located at the 2-position of one of the rings. This ketone group is a

critical site for chemical reactivity, enabling transformations such as nucleophilic additions and

reductions.[1]
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Caption: Workflow for molecular weight verification via mass spectrometry.

Protocol: High-Resolution Mass Spectrometry
(HRMS) Analysis
This protocol outlines a self-validating system for the precise determination of

Spiro[5.5]undecan-2-one's exact mass. The inclusion of a known internal standard ensures

the trustworthiness of the mass accuracy measurement.

Objective: To verify the exact mass of Spiro[5.5]undecan-2-one with an accuracy of < 5 ppm.

Materials:

Spiro[5.5]undecan-2-one sample

LC-MS grade methanol

Calibrant solution (e.g., manufacturer-specific mixture for the instrument's mass range)

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray

Ionization (ESI) source.

Methodology:

Instrument Calibration:
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Causality: To ensure high mass accuracy, the mass analyzer must be calibrated

immediately prior to the analysis. This corrects for any minor drift in the instrument's

electronics or environmental conditions.

Steps:

1. Infuse the standard calibrant solution into the mass spectrometer.

2. Acquire data in positive ion mode across the desired mass range (e.g., m/z 50-500).

3. Apply the calibration algorithm using the software, ensuring the root mean square

(RMS) error is within the manufacturer's specification (typically < 1 ppm).

Sample Preparation:

Causality: The sample must be sufficiently dilute to prevent detector saturation and

promote efficient ionization. A volatile solvent is used for compatibility with the ESI source.

Steps:

1. Prepare a stock solution of Spiro[5.5]undecan-2-one at 1 mg/mL in methanol.

2. Create a working solution by diluting the stock solution to a final concentration of 1

µg/mL using 50:50 methanol:water.

Sample Analysis:

Causality: ESI in positive mode is chosen as the ketone's oxygen atom can be readily

protonated to form the [M+H]⁺ ion, which is easily detected.

Steps:

1. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal

values for a compound of this molecular weight.

2. Infuse the 1 µg/mL sample solution into the instrument at a constant flow rate (e.g., 5

µL/min).
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3. Acquire data in high-resolution mode for 1-2 minutes to obtain a stable signal and

average spectra.

Data Interpretation and Validation:

Causality: The trustworthiness of the result is established by comparing the measured

mass to the theoretical mass and calculating the error in parts per million (ppm).

Steps:

1. Process the acquired spectrum to identify the most abundant peak corresponding to the

protonated molecule ([C₁₁H₁₈O + H]⁺).

2. The theoretical exact mass for this ion is 167.1430 (166.1358 + 1.0072).

3. Record the measured m/z value from the spectrum.

4. Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) /

Theoretical Mass] × 10⁶.

5. Validation Check: A mass error of less than 5 ppm provides high confidence in the

elemental composition and confirms the molecular weight.

Applications in Research and Drug Discovery
The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and materials

science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional

groups, a critical factor in designing molecules that interact with biological targets.

Synthetic Building Block: Spiro[5.5]undecan-2-one serves as a versatile starting material

for synthesizing more complex molecules. Its unique structure is particularly useful for

investigating stereochemistry and conformational effects in chemical reactions. [1]One

notable application is its use in the Fischer indole synthesis to create novel spiro-carbazole

structures. [1]* Medicinal Chemistry: Derivatives of the spiro[5.5]undecane core have shown

promising biological activity. Research has indicated potential for developing anti-

inflammatory agents for treating neuroinflammatory disorders. [1]Furthermore, certain
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derivatives have demonstrated the ability to inhibit HIV-1 integrase, an enzyme essential for

viral replication, highlighting its potential as a scaffold in antiviral drug discovery. [1]

Conclusion
The molecular weight of Spiro[5.5]undecan-2-one is a fundamental property, with an average

molecular weight of 166.26 g/mol and a monoisotopic exact mass of 166.135765 Da. [2]While

the former is essential for routine laboratory stoichiometry, the latter is crucial for definitive

structural confirmation via high-resolution mass spectrometry. The protocols and principles

outlined in this guide provide researchers with a robust framework for understanding, verifying,

and utilizing this key physicochemical parameter. As a versatile building block, the precise

characterization of Spiro[5.5]undecan-2-one is the first step in unlocking its potential for

creating novel therapeutics and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

